molecular formula C26H24FNO4S B2728983 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 866845-99-0

1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2728983
CAS No.: 866845-99-0
M. Wt: 465.54
InChI Key: KXRKFDHEMYOMNY-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinolone family This compound is characterized by its complex structure, which includes a quinolin-4-one core, a sulfonyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Quinolin-4-one Core: This step involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation using a sulfonyl chloride in the presence of a base such as pyridine.

    Aromatic Substitution: The dimethylphenyl and ethoxyphenyl groups are introduced through Friedel-Crafts alkylation reactions using the corresponding alkyl halides and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-4-one derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinolin-4-one derivatives with different oxidation states.

    Reduction: Reduced quinoline derivatives.

    Substitution: Aromatic rings substituted with various electrophiles.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Material Science: It is explored for use in organic electronics and as a building block for advanced materials with specific electronic properties.

    Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the sulfonyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-[(2,5-Dimethylphenyl)methyl]-3-(4-methoxyphenyl)sulfonyl-6-fluoroquinolin-4-one
  • 1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-chloroquinolin-4-one

Comparison: 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is unique due to the presence of the ethoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The ethoxy group increases the compound’s lipophilicity, enhancing its ability to cross cell membranes, while the fluorine atom can improve metabolic stability and binding affinity to molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO4S/c1-4-32-21-8-10-22(11-9-21)33(30,31)25-16-28(15-19-13-17(2)5-6-18(19)3)24-12-7-20(27)14-23(24)26(25)29/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRKFDHEMYOMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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